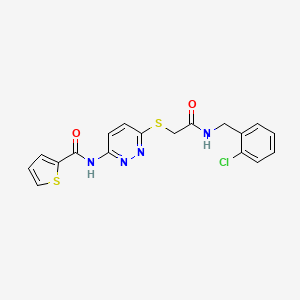
N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O2S2 and its molecular weight is 418.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, a compound with the molecular formula C19H16N4O3S2, is gaining attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Cytokine Production : This compound has been shown to trigger the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL6, TNF-alpha, IL-1beta, IL8/CXCL8, and IL18 in endothelial cells and atrial tissues. These cytokines play crucial roles in inflammatory responses and may contribute to various pathologies, including cardiovascular diseases .
- Adhesion Molecule Expression : It induces the expression of adhesion molecules (ICAM1, VCAM1, SELE), which are critical for leukocyte adhesion and migration during inflammation. This suggests a role in modulating immune responses .
- Signal Transduction Pathways : The compound activates the ERK1/2 pathway and the transcription factor NF-kappa-B in dermal microvascular endothelial cells. These pathways are integral to cellular responses to stress and inflammation .
Therapeutic Potential
The biological activities of this compound suggest potential therapeutic applications:
- Anti-inflammatory Agents : Due to its ability to modulate cytokine production and adhesion molecule expression, this compound could be explored as an anti-inflammatory agent in conditions like atherosclerosis or rheumatoid arthritis.
- Anticancer Properties : The structure-activity relationship (SAR) studies indicate that modifications on the thiophene and pyridazine rings may enhance cytotoxicity against various cancer cell lines. The presence of electronegative groups like chlorine has been associated with increased antiproliferative activity .
Case Study 1: Anticancer Activity
A recent study examined the effects of similar thiophene-based compounds on cancer cell lines. Compounds with structural similarities to this compound demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising anticancer profile .
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the compound's effect on endothelial cells under inflammatory conditions induced by TNF-alpha. Results showed a marked increase in cytokine release and adhesion molecule expression compared to control groups. This reinforces its potential as a modulator of inflammatory processes .
Propiedades
IUPAC Name |
N-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c19-13-5-2-1-4-12(13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-6-3-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYAYJXKMDXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













